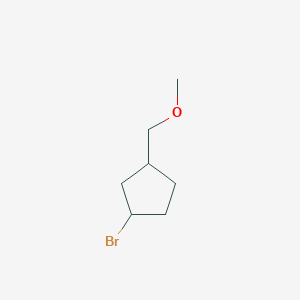

1-Bromo-3-(methoxymethyl)cyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Bromo-3-(methoxymethyl)cyclopentane is a brominated cyclopentane derivative with a methoxymethyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated and methoxymethyl compounds, which can be used to infer some aspects of the synthesis, molecular structure, and chemical reactions of this compound.

Synthesis Analysis

The synthesis of brominated cyclopentane derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds involves the use of potassium hydroxide with alcoholic solvents to afford products with methoxy groups and bromine substituents . Similarly, the synthesis of 1-substituted 3-alkoxy-1H-isoindoles from brominated benzenes suggests that bromine can act as a good leaving group in nucleophilic substitution reactions, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of brominated cycloalkanes can be influenced by the presence of substituents, which can affect the conformational equilibrium of the molecule. For example, the conformational analysis of 1-bromo-1-methylcyclohexane indicates that the bromine prefers an axial position, which could be relevant when considering the steric and electronic effects in this compound .

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions, including nucleophilic substitutions and eliminations. The reactivity of such compounds can lead to the formation of cyclopropane derivatives, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles . This suggests that this compound may also participate in similar reactions, potentially leading to interesting cyclopropane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cycloalkanes can vary widely depending on their specific substituents. The presence of a methoxymethyl group in this compound is likely to influence its boiling point, solubility, and reactivity. For instance, the preparation of methoxy- and ethoxy-substituted bromocyclohexanes indicates that the introduction of an ether group can affect the compound's reactivity and physical properties .

Aplicaciones Científicas De Investigación

Formation of Cyclopropanes and Heterocycles

Research demonstrates the use of related bromo and methoxy compounds in forming cyclopropane lactones and heterocyclic compounds. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles results in the formation of cyclopropane bis-lactones, offering insights into the potential use of 1-Bromo-3-(methoxymethyl)cyclopentane in similar synthetic processes (Farin˜a et al., 1987).

Synthesis of Enynes

This compound may be relevant in the synthesis of enynes, as illustrated by studies on vinyl bromides undergoing Sonogashira cross-coupling reactions with alkynes. These reactions have been shown to produce 1,3-enynes, a structure possibly attainable with this compound (Feuerstein et al., 2006).

Antibacterial Properties

Compounds structurally similar to this compound, specifically bromophenols from marine algae, have shown antibacterial properties. This suggests potential biomedical applications for similar bromo and methoxy-containing compounds (Xu et al., 2003).

Chemical Synthesis Improvement

The compound has implications in improving chemical synthesis processes. For example, a related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by introducing a telescoping process, indicating that similar methods could be applied to this compound for drug discoveries (Nishimura & Saitoh, 2016).

Synthon for Fulvenes and Metallocene Complexes

It can be a useful synthon for creating methylfulvenes and ansa-metallocene complexes, as indicated by the synthesis of related compounds like 2-bromo-3-methoxy-1,3-dimethylcyclopentene (Won et al., 2004).

Cycloaddition Reactions

Research on halomethylenecyclopropanes, similar in structure to this compound, shows their involvement in cycloaddition reactions. These reactions produce various compounds, including dispiro[2.0.2.2]octanes, indicating potential applications in complex molecular synthesis (Bottini & Cabral, 1978).

Steric Protection in Chemical Synthesis

The compound is potentially useful for steric protection in chemical synthesis. A study on a sterically hindered bromobenzene, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, demonstrates its conversion into various complex structures, suggesting similar applications for this compound (Yoshifuji et al., 1993).

Covalent Bond Heterolysis

In the field of physical organic chemistry, related compounds have been studied for their role in covalent bond heterolysis, providing insight into the mechanistic aspects of reactions involving this compound (Dvorko et al., 2004).

Cyclopentenone Formation

The compound might be useful in forming cyclopentenones, as shown by the cyclocarbonylation of 1-bromo-1,4-dienes, leading to 2,3-substituted 5-methoxycarbonylmethylcyclopentenones. This indicates a potential route for synthesizing complex organic structures (Llebaria et al., 1993).

Fire Extinguishing Applications

Interestingly, a compound with a similar structure, 1-bromo-1-propane, was evaluated for its fire extinguishing ability. This suggests that this compound might also be explored for similar applications (Zou et al., 2001).

Propiedades

IUPAC Name |

1-bromo-3-(methoxymethyl)cyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKAGFBDXZJERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1536410-48-6 |

Source

|

| Record name | 1-bromo-3-(methoxymethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)